molecular formula C6H10 B14711112 4-Methyl-1,2-pentadiene CAS No. 13643-05-5

4-Methyl-1,2-pentadiene

Cat. No.: B14711112
CAS No.: 13643-05-5
M. Wt: 82.14 g/mol
InChI Key: CAAAXQFHDYHTTC-UHFFFAOYSA-N
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Description

4-Methyl-1,2-pentadiene is an organic compound with the molecular formula C6H10 It is a type of diene, specifically a cumulated diene, which means it has two adjacent double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-pentadiene can be synthesized through several methods. One common approach involves the dehydration of 4-methyl-4-penten-2-ol. This reaction typically requires an acid catalyst, such as a mixture of oxalic acid and citric acid, and is conducted at temperatures ranging from 120°C to 150°C .

Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the catalytic dehydration of 2-methyl-2,4-pentanediol. This process is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2-pentadiene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can participate in electrophilic addition reactions, such as the addition of halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogens like bromine (Br2) and hydrogen halides like hydrogen chloride (HCl) are typical reagents.

Major Products:

Scientific Research Applications

4-Methyl-1,2-pentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-pentadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the compound forms carbocation intermediates, which then react with nucleophiles to form the final products. The stability of these intermediates is influenced by resonance and hyperconjugation effects .

Comparison with Similar Compounds

    1,3-Butadiene: Another diene with two conjugated double bonds.

    Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.

    1,4-Pentadiene: An isolated diene with non-conjugated double bonds.

Uniqueness: 4-Methyl-1,2-pentadiene is unique due to its cumulated diene structure, which imparts distinct reactivity compared to conjugated and isolated dienes. This structure allows for unique reaction pathways and product formation .

Properties

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAAXQFHDYHTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13643-05-5
Record name 1,2-Pentadiene, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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